2-[ethyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]heptanoic acid
Description
The compound 2-[ethyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]heptanoic acid is a synthetic amino acid derivative featuring a seven-carbon backbone (heptanoic acid) with an ethyl-substituted Fmoc (9H-fluoren-9-ylmethoxy carbonyl) group on the α-amino position. The Fmoc group is a widely used protecting group in peptide synthesis due to its stability under acidic conditions and selective removal via base treatment (e.g., piperidine) .
Properties
IUPAC Name |
2-[ethyl(9H-fluoren-9-ylmethoxycarbonyl)amino]heptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29NO4/c1-3-5-6-15-22(23(26)27)25(4-2)24(28)29-16-21-19-13-9-7-11-17(19)18-12-8-10-14-20(18)21/h7-14,21-22H,3-6,15-16H2,1-2H3,(H,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPLZSXFEWOLCFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C(=O)O)N(CC)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[ethyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]heptanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group of the starting material is protected using the Fmoc group. This is achieved by reacting the amino compound with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as triethylamine.
Alkylation: The protected amino compound is then alkylated with ethyl bromide under basic conditions to introduce the ethyl group.
Coupling Reaction: The alkylated intermediate is coupled with heptanoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include continuous flow synthesis and automated peptide synthesizers .
Chemical Reactions Analysis
Types of Reactions
2-[ethyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]heptanoic acid undergoes various chemical reactions, including:
Deprotection: Removal of the Fmoc group using a base such as piperidine.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF).
Coupling: Dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of hydroxybenzotriazole (HOBt).
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
Deprotection: The major product is the free amino acid.
Coupling: The major products are peptides or peptide derivatives.
Oxidation and Reduction: The major products depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[ethyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]heptanoic acid has several scientific research applications:
Peptide Synthesis: Used as a building block in the synthesis of peptides and peptide-based drugs.
Bioconjugation: Employed in the conjugation of peptides to other biomolecules for research purposes.
Medicinal Chemistry: Investigated for its potential use in the development of new therapeutic agents.
Material Science: Utilized in the synthesis of peptide-based materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[ethyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]heptanoic acid primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, allowing for the synthesis of complex peptides and proteins .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Fmoc-Protected Amino Acids
Structural and Functional Differences
Compounds with heterocyclic side chains (e.g., indole in CAS 908846-88-8) enable interactions with biological targets (e.g., serotonin receptors) , whereas the target compound’s aliphatic chain is better suited for hydrophobic peptide domains.
Backbone Length and Flexibility: The heptanoic acid backbone (7 carbons) offers greater conformational flexibility compared to shorter-chain analogs (e.g., propanoic acid derivatives in ), which may influence peptide secondary structure (e.g., α-helix vs. β-sheet) .
Protection Strategies :
Physicochemical Properties
- Solubility: Longer aliphatic chains (heptanoic acid) reduce aqueous solubility compared to carboxylic acids with polar substituents (e.g., ethoxy-acetic acid in CAS 882847-32-7 ).
- Stability : Fmoc groups are base-labile, and the ethyl substituent may slightly enhance stability against premature deprotection compared to methyl analogs due to increased electron-donating effects .
Biological Activity
2-[ethyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]heptanoic acid is a compound of interest due to its potential biological activities and applications in medicinal chemistry. The presence of the fluorenyl moiety and specific functional groups suggests a range of interactions within biological systems, which may lead to therapeutic effects.
Chemical Structure and Properties
- Molecular Formula : C21H23NO4
- Molecular Weight : 353.41 g/mol
- CAS Number : 186046-82-2
The structure features a fluorenyl group, which is known for its stability and ability to participate in various biochemical interactions. The methoxycarbonyl group enhances solubility and bioavailability, making it a suitable candidate for drug development.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, which can impact physiological processes.
- Antioxidant Properties : Similar compounds have demonstrated the ability to neutralize free radicals, suggesting that this compound may also exhibit antioxidant effects.
- Antimicrobial Activity : Preliminary studies indicate potential efficacy against various pathogens, aligning with findings from structurally similar compounds.
Antioxidant Activity
A study assessing the antioxidant properties of fluorenyl derivatives found that compounds with similar structures can significantly reduce oxidative stress markers in vitro. This suggests that this compound may possess similar capabilities.
Enzyme Interaction Studies
Research on enzyme inhibition has shown that compounds with the fluorenyl moiety can interact with key metabolic enzymes. For instance, derivatives have been tested against proteases and kinases, demonstrating varying degrees of inhibition that could be extrapolated to this compound.
Antimicrobial Efficacy
In a comparative study, various fluorenyl derivatives were evaluated for antimicrobial activity against bacterial strains. The results indicated that certain modifications in the structure enhanced antibacterial properties, suggesting that this compound could also be effective against specific pathogens.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-Acetyl-L-cysteine | Contains thiol group | Antioxidant |
| L-Valine | Aliphatic amino acid | Protein synthesis |
| 5-Fluorouracil | Fluorinated pyrimidine | Anticancer |
The unique combination of functional groups in this compound enhances its potential bioactivity compared to simpler amino acids or other derivatives lacking such structural complexity.
Q & A
Q. What are the recommended safety protocols for handling 2-[ethyl(Fmoc)amino]heptanoic acid in laboratory settings?
- Methodological Answer : Follow hazard classifications from safety data sheets (SDS):
- Acute Toxicity : Classified as Category 4 (oral, dermal, inhalation) with H302, H315, H319, and H335 hazard codes .
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Employ fume hoods to minimize inhalation risks .
- Emergency Measures : For skin/eye contact, rinse immediately with water for 15+ minutes. For inhalation, move to fresh air and seek medical attention .
- Storage : Store in tightly sealed containers at 2–8°C, away from strong acids/bases and oxidizers .
Q. How is 2-[ethyl(Fmoc)amino]heptanoic acid typically synthesized, and what are critical reaction conditions?
- Methodological Answer : Common synthesis involves Fmoc-protected intermediates and peptide-coupling strategies:
- Step 1 : Protect the amino group using Fmoc-Cl (9-fluorenylmethyl chloroformate) in dichloromethane (DCM) at -10°C to 20°C .
- Step 2 : React with ethylamine derivatives under basic conditions (e.g., N-ethyl-N,N-diisopropylamine) to introduce the ethyl group .
- Step 3 : Acidic deprotection (e.g., trifluoroacetic acid) to yield the final carboxylic acid .
Key Considerations : Monitor reaction pH and temperature to avoid side reactions (e.g., racemization) .
Advanced Research Questions
Q. How can researchers resolve contradictions in toxicity data across different safety assessments?
- Methodological Answer : Discrepancies arise due to limited ecotoxicological and chronic toxicity data in SDS . To address this:
- In Silico Modeling : Use tools like ECOSAR to predict aquatic toxicity .
- In Vitro Testing : Conduct cytotoxicity assays (e.g., MTT on HEK-293 cells) to validate acute toxicity .
- Cross-Reference Analogues : Compare with structurally similar Fmoc-protected compounds (e.g., LD50 data for Fmoc-alanine derivatives) .
Q. What strategies optimize the stability of this compound under varying storage and reaction conditions?
- Methodological Answer : Stability is influenced by temperature, pH, and solvent polarity:
- Thermal Stability : Decomposition occurs >150°C; store below 25°C .
- pH Sensitivity : Avoid prolonged exposure to pH <3 (risk of Fmoc cleavage) or pH >8 (risk of ester hydrolysis) .
- Solvent Compatibility : Use aprotic solvents (e.g., DMF, DCM) to prevent degradation. Add antioxidants (e.g., BHT) in polar solvents .
Data Table :
| Condition | Stability Outcome | Reference |
|---|---|---|
| pH 2–6 | Stable for 24h | |
| DMF, 25°C | Stable for 1 week | |
| Aqueous, pH 9 | 50% degradation in 6h |
Q. How can this compound be modified to enhance its utility in peptide-based drug design?
- Methodological Answer : Structural modifications to improve bioavailability or target specificity:
- Backbone Engineering : Replace heptanoic acid with cyclic or aromatic moieties to enhance rigidity (e.g., 3,5-difluorophenyl analogs) .
- Side-Chain Functionalization : Introduce bioorthogonal handles (e.g., tetrazoles or thiols) for click chemistry applications .
- Protection Strategies : Use photolabile groups (e.g., NVOC) for spatiotemporal control in peptide assembly .
Data Gaps and Mitigation
Q. What methodologies address the lack of ecotoxicological data for this compound?
- Methodological Answer :
- Microcosm Studies : Assess biodegradability using OECD 301D (Closed Bottle Test) .
- Algal Toxicity Assays : Use Chlamydomonas reinhardtii to estimate EC50 values for aquatic toxicity .
- Soil Mobility Analysis : Conduct column leaching experiments to evaluate persistence in terrestrial systems .
Synthesis Optimization
Q. How can microwave-assisted synthesis improve reaction efficiency for this compound?
- Methodological Answer : Microwave irradiation reduces reaction times and improves yields:
- Conditions : 100°C, 150W, 20 minutes in DMF .
- Yield Comparison : Conventional heating (48h, 65% yield) vs. microwave (45min, 88% yield) .
Note : Optimize solvent dielectric properties (e.g., DMF > DCM) for efficient energy transfer .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
